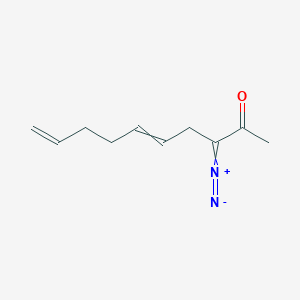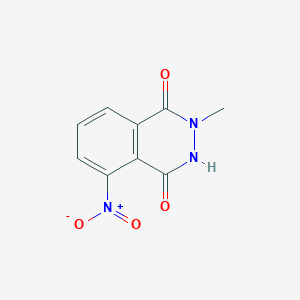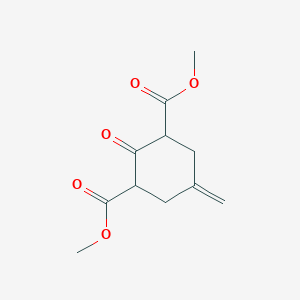
1,3-Cyclohexanedicarboxylic acid, 5-methylene-2-oxo-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclohexanedicarboxylic acid, 5-methylene-2-oxo-, dimethyl ester is a complex organic compound with a unique structure This compound is characterized by a cyclohexane ring with two carboxylic acid groups at the 1 and 3 positions, a methylene group at the 5 position, and an oxo group at the 2 position The dimethyl ester form indicates that both carboxylic acid groups are esterified with methanol
Vorbereitungsmethoden
The synthesis of 1,3-Cyclohexanedicarboxylic acid, 5-methylene-2-oxo-, dimethyl ester can be achieved through several routes. One common method involves the esterification of 1,3-Cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to drive the esterification to completion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,3-Cyclohexanedicarboxylic acid, 5-methylene-2-oxo-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles, leading to a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclohexanedicarboxylic acid, 5-methylene-2-oxo-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 1,3-Cyclohexanedicarboxylic acid, 5-methylene-2-oxo-, dimethyl ester involves its interaction with various molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing the corresponding carboxylic acids, which can further participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1,3-Cyclohexanedicarboxylic acid, 5-methylene-2-oxo-, dimethyl ester can be compared with other similar compounds, such as:
1,2-Cyclohexanedicarboxylic acid, dimethyl ester: This compound has carboxylic acid groups at the 1 and 2 positions, leading to different reactivity and applications.
1,4-Cyclohexanedicarboxylic acid, dimethyl ester: The carboxylic acid groups are at the 1 and 4 positions, resulting in distinct chemical properties.
Cyclohexanecarboxylic acid, dimethyl ester: This compound has a single carboxylic acid group, making it less complex and with different uses.
Eigenschaften
CAS-Nummer |
177701-70-1 |
|---|---|
Molekularformel |
C11H14O5 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
dimethyl 5-methylidene-2-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H14O5/c1-6-4-7(10(13)15-2)9(12)8(5-6)11(14)16-3/h7-8H,1,4-5H2,2-3H3 |
InChI-Schlüssel |
YJIUZUTXGTZVIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(=C)CC(C1=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


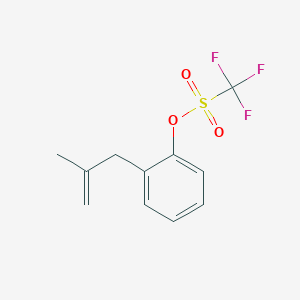
![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)

![N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide](/img/structure/B12558215.png)
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)
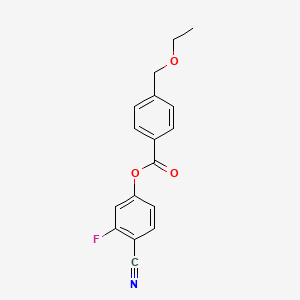
![(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran](/img/structure/B12558247.png)


